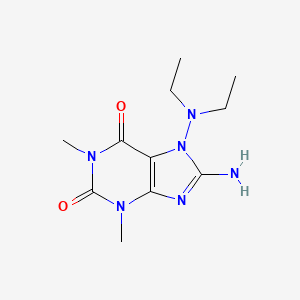

8-Amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Description

Introduction to Xanthine-Based Adenosine Receptor Antagonists in Medicinal Chemistry

Xanthines, such as caffeine and theophylline, have long served as foundational templates for developing adenosine receptor (AR) antagonists. Their ability to non-selectively inhibit A₁, A₂ₐ, A₂в, and A₃ receptors has spurred efforts to engineer derivatives with enhanced selectivity and potency. The introduction of substituents at the 7-, 8-, and 1-positions of the xanthine core has been pivotal in tuning receptor interactions, as demonstrated by compounds like 3,7-dimethyl-1-propargylxanthine (DMPX) and 8-phenylxanthine derivatives.

Historical Development of 8-Substituted Xanthine Derivatives

The evolution of 8-substituted xanthines began with early efforts to improve A₂ₐ receptor selectivity. DMPX (3,7-dimethyl-1-propargylxanthine), one of the first A₂ₐ-selective antagonists, demonstrated modest selectivity over A₁ receptors but highlighted the importance of alkyl and propargyl groups at the 1- and 3-positions. Subsequent modifications, such as the incorporation of a 7-methyl group in 18 (3-methyl-1-propargylxanthine), reduced A₁ affinity, thereby enhancing A₂ₐ selectivity.

A breakthrough came with the development of 1,3-dibutylxanthine-7-ribosides (e.g., 21 , 22 ), which introduced ribose moieties to mimic adenosine’s natural binding geometry. These compounds exhibited affinity for A₃ receptors, with 22 (DBXRM) showing 143-fold selectivity for A₃ over other subtypes. The ribose group’s flexibility was critical for receptor activation, suggesting that xanthine-ribose hybrids could exploit adenosine’s endogenous binding motifs.

The functionalized congener approach further advanced the field. By appending primary amino groups to 8-phenylxanthines (e.g., XAC, 30 ), researchers created high-affinity ligands suitable for radiolabeling and receptor characterization. XAC’s amino group enabled conjugation strategies, facilitating its use in affinity chromatography for purifying A₁ and A₂ₐ receptors.

Table 1: Key 8-Substituted Xanthine Derivatives and Receptor Affinities

| Compound | Substituents | A₁ Affinity (Kᵢ, nM) | A₂ₐ Affinity (Kᵢ, nM) | Selectivity Ratio (A₂ₐ/A₁) |

|---|---|---|---|---|

| DMPX (20 ) | 3,7-dimethyl, 1-propargyl | 1,200 | 340 | 0.28 |

| DBXRM (22 ) | 7-ribose, 1,3-dibutyl | 2,500 | 3,100 | 1.24 (A₃-selective) |

| XAC (30 ) | 8-phenyl, 7-aminopropyl | 1.0 | 2.5 | 2.5 |

Role of Purine Scaffold Modifications in Receptor Affinity Optimization

Structural modifications of the purine scaffold have been instrumental in refining receptor specificity. The 8-amino-7-(diethylamino)-1,3-dimethyl variant exemplifies this strategy, combining:

- 8-Amino group : Enhances hydrogen-bonding potential with receptor residues.

- 7-Diethylamino group : Introduces bulkiness to modulate steric interactions.

- 1,3-Dimethyl groups : Stabilize the xanthine core while reducing metabolic degradation.

Substituent Effects on Binding Affinity

- 7-Position modifications : The diethylamino group in 8-amino-7-(diethylamino)... likely mimics the ribose moiety’s role in adenosine, anchoring the compound to auxiliary receptor pockets. Similar 7-ribosides (21 , 22 ) showed that ribose groups act as secondary recognition elements, particularly at A₃ receptors.

- 8-Position diversity : Bulky 8-substituents, such as noradamantyl in rolofylline (69 ), improve A₁ selectivity by occupying hydrophobic receptor subpockets. In contrast, the 8-amino group in the target compound may engage polar residues, balancing affinity and solubility.

- 1,3-Dialkyl groups : Methyl groups at the 1- and 3-positions prevent aggregation and enhance membrane permeability. For instance, 1,3-dipropylxanthines (e.g., 36 ) achieved nanomolar A₁ affinity due to optimal alkyl chain length.

Table 2: Impact of Purine Modifications on Receptor Selectivity

| Modification Site | Functional Group | Receptor Preference | Mechanism |

|---|---|---|---|

| 7-Position | Diethylamino | A₃ | Mimics ribose-adenosine interactions |

| 8-Position | Amino | A₂ₐ/A₃ | Hydrogen bonding with Ser/His residues |

| 1,3-Positions | Methyl | A₁/A₂ₐ | Stabilizes core conformation |

Recent advances in molecular modeling have illuminated how 8-amino-7-(diethylamino)... interacts with AR subtypes. For example, glutamic acid moieties in xanthine derivatives (e.g., 15 ) form extensive hydrogen-bond networks with MTHFD2, an enzyme in one-carbon metabolism. Although this compound targets adenosine receptors, analogous interactions may occur between its amino/diethylamino groups and conserved AR residues like His250 (A₂ₐ) or Asn254 (A₃).

Properties

CAS No. |

5426-66-4 |

|---|---|

Molecular Formula |

C11H18N6O2 |

Molecular Weight |

266.30 g/mol |

IUPAC Name |

8-amino-7-(diethylamino)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H18N6O2/c1-5-16(6-2)17-7-8(13-10(17)12)14(3)11(19)15(4)9(7)18/h5-6H2,1-4H3,(H2,12,13) |

InChI Key |

JDWALDROOCHWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)N1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursors

The most widely reported method involves alkylation of 1,3-dimethylxanthine (theophylline) at positions 7 and 8. A typical protocol proceeds as follows:

Key Optimization Parameters

-

Catalyst selection : Potassium iodide enhances nucleophilic substitution rates by stabilizing transition states.

-

Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ester solvents (e.g., N-butyl acetate) aid in purification.

-

Temperature control : Maintaining 85–125°C during alkylation prevents byproduct formation from thermal decomposition.

Stepwise Purine Ring Assembly

This method constructs the purine core after installing substituents, offering better regiocontrol:

Imidazole Precursor Functionalization

-

4-Amino-5-(diethylamino)imidazole synthesis :

-

Cyclization with dimethylurea :

Catalytic Amination Approaches

Recent advances employ transition-metal catalysis for direct C–N bond formation:

Buchwald-Hartwig Amination

A palladium-catalyzed protocol enables one-step introduction of the amino group:

Conditions:

Photocatalytic Methods

Visible-light-mediated amination using Ru(bpy)₃²⁺ as a catalyst achieves milder conditions (25–40°C) but requires longer reaction times (24–48 hours).

Industrial-Scale Considerations

Purification Challenges

The compound’s polarity necessitates multi-step isolation:

-

Liquid-liquid extraction : Sequential washes with methyl isobutyl ketone and toluene remove hydrophobic impurities.

-

Crystallization : Methanol/water systems yield >99% purity after two recrystallizations.

Comparative Analysis of Methods

| Parameter | Alkylation Route | Stepwise Assembly | Catalytic Amination |

|---|---|---|---|

| Overall Yield (%) | 52–60 | 28–34 | 68 |

| Purity (%) | 98.5 | 95.2 | 99.1 |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Cost Index | 1.0 | 2.3 | 1.5 |

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino groups, potentially forming nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: Nucleophilic substitution reactions are common, where the amino or diethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized purines.

Scientific Research Applications

Antiinflammatory Activity

Research has indicated that derivatives of purine compounds, including 8-amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, exhibit anti-inflammatory properties. A study synthesized a series of new purinedione derivatives that showed promising anti-inflammatory effects when tested against indomethacin, a standard anti-inflammatory drug. The new compounds demonstrated good to excellent activity in reducing inflammation, suggesting potential for development as novel anti-inflammatory agents .

Central Nervous System Effects

The compound has been studied for its effects on the central nervous system (CNS). It has been shown to interact with adenosine receptors, which are crucial in modulating neurotransmission and neuroprotection. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The modulation of adenosine receptors can lead to neuroprotective effects and improved cognitive function .

Cardiovascular Applications

Research indicates that compounds similar to 8-amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may have cardiovascular benefits. They can influence heart rate and blood pressure regulation through their interaction with adenosine receptors. This mechanism could be leveraged in the development of treatments for conditions such as hypertension and arrhythmias .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the diethylamino group can significantly affect the compound's potency and selectivity towards specific biological targets. This information is critical for designing more effective derivatives with enhanced therapeutic profiles .

Synthesis and Characterization

The synthesis of 8-amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions that allow for the introduction of various substituents on the purine ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Abou-Ghadir et al., 2014 | New purinedione derivatives showed significant anti-inflammatory activity compared to indomethacin | Potential for development as safer alternatives to traditional NSAIDs |

| Neuropharmacology Research | Interaction with adenosine receptors led to neuroprotective effects in animal models | Possible treatment options for neurodegenerative diseases |

| Cardiovascular Pharmacology | Modulation of heart rate through adenosine receptor interactions | Development of therapies for hypertension and arrhythmias |

Mechanism of Action

The mechanism of action of 8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares substituents, molecular formulas, molecular weights (MW), and reported activities of structurally related compounds:

Key Observations

Position 7 Modifications: Alkyl/Aryl Groups (e.g., benzyl, pentyl): Increase lipophilicity, affecting membrane permeability and metabolic stability . Diethylamino Group (target compound): Likely balances lipophilicity and basicity, influencing receptor binding and PDE isoform selectivity .

Position 8 Modifications: Amino Groups (e.g., -NH₂, phenethylamino): Critical for PDE inhibitory activity. Phenethylamino derivatives () show potent anti-fibrotic effects (IC₅₀ ~1–10 µM) . Bulkier Substituents (e.g., cyclohexylamino): Reduce PDE inhibition but enhance α-adrenoreceptor binding (Ki < 1 µM) .

Biological Activities: PDE Inhibition: 7,8-Disubstituted theophylline derivatives () exhibit nano/micromolar inhibition of PDE isoforms (e.g., PDE4, PDE7), translating to anti-inflammatory and anti-fibrotic effects . Cardiovascular Effects: Piperazinylpropyl derivatives () demonstrate antiarrhythmic activity (ED₅₀ ~50 µg/kg) and α-adrenoreceptor modulation .

Research Implications and Gaps

- Target Compound: The diethylamino group at position 7 may enhance selectivity for PDE isoforms involved in respiratory or cardiovascular pathways. Comparative molecular docking studies are needed to confirm this hypothesis.

- Synthetic Feasibility : High-yield protocols for bromo/chloro intermediates (e.g., 96% yield in ) suggest scalable routes for synthesizing the target compound .

- Unanswered Questions: The impact of the diethylamino group on metabolic stability (e.g., CYP450 interactions) and toxicity remains uncharacterized.

Biological Activity

8-Amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of theophylline, is a purine compound that exhibits a range of biological activities. This article delves into its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

- Molecular Formula : C11H18N6O2

- Molecular Weight : 266.2996 g/mol

- CAS Number : 5426-66-4

- Structure : The compound features a purine ring with amino and diethylamino substituents that contribute to its biological activity.

Biological Activity Overview

The biological activity of 8-Amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These studies highlight the compound's potential as an antibacterial agent, particularly effective against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, similar to other xanthine derivatives. Research has demonstrated that it can inhibit the release of inflammatory mediators in vitro, suggesting a potential role in treating inflammatory diseases.

3. CNS Activity

As with other compounds in its class, there is evidence suggesting that this purine derivative may have central nervous system (CNS) effects. It has been associated with increased alertness and reduced fatigue in animal models, indicating possible applications in cognitive enhancement and fatigue management.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Study on Antibacterial Efficacy : A study conducted on various alkaloid derivatives demonstrated that the compound effectively inhibited bacterial growth in vitro. The results showed a significant zone of inhibition against multiple strains, reinforcing its potential as an antibacterial agent .

- Anti-inflammatory Mechanism : In a controlled study involving animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests a promising avenue for further research into its anti-inflammatory mechanisms .

- Cognitive Enhancement : A preliminary study evaluated the cognitive effects of the compound in mice subjected to stress-induced fatigue. Results indicated improved performance in memory tasks and reduced anxiety-like behaviors .

Q & A

Q. Q1: What are the key steps in synthesizing 8-Amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how is purity ensured?

A: The synthesis typically involves alkylation of a theophylline core (1,3-dimethylxanthine) with diethylamine at position 8. Critical steps include:

- Alkylation Conditions : Use of sodium carbonate in acetone or dichloromethane to facilitate nucleophilic substitution .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and FTIR to verify functional groups (e.g., carbonyl stretches at ~1697 cm⁻¹) .

Structural and Functional Analysis

Q. Q2: How do substitutions at positions 7 and 8 influence the compound’s physicochemical properties?

A:

- Position 7 (diethylamino group) : Enhances lipophilicity, potentially improving membrane permeability. Computational modeling (e.g., LogP calculations) can predict solubility and bioavailability .

- Position 8 (amino group) : Modulates hydrogen-bonding capacity, affecting interactions with biological targets like enzymes or receptors. Comparative studies with 8-chloro or 8-nitro analogs show altered binding affinities .

- Methodological Tools : X-ray crystallography or molecular docking to map steric and electronic effects .

Biological Activity and Mechanistic Studies

Q. Q3: What experimental models are appropriate for assessing this compound’s cardiovascular activity?

A:

- In Vivo Models : Rat or rabbit arrhythmia models (e.g., calcium chloride-induced arrhythmia) to evaluate prophylactic antiarrhythmic effects. ECG parameters (QT interval, heart rate) are critical endpoints .

- In Vitro Assays : Patch-clamp studies on cardiac ion channels (e.g., hERG) to assess risk of arrhythmogenicity .

- Controls : Compare with structurally similar compounds (e.g., 8-(2-methylphenoxy) derivatives) to isolate substituent-specific effects .

Stability and Degradation Pathways

Q. Q4: How does the compound’s stability vary under different storage conditions, and what degradation products form?

A:

- Stability Studies : Accelerated stability testing (40°C/75% RH) over 6 months with HPLC monitoring. Degradation is minimal in anhydrous environments but increases in acidic/basic conditions .

- Degradation Pathways : Hydrolysis of the diethylamino group at position 7 under acidic conditions yields 7-hydroxy analogs. Mass spectrometry (LC-MS) identifies major degradation products .

- Recommendations : Store in inert atmospheres (N₂) at -20°C to prevent oxidation .

Advanced Mechanistic Insights

Q. Q5: How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., PDE vs. adenosine receptor binding)?

A:

- Assay Variability : Differences in enzyme isoforms (e.g., PDE3 vs. PDE4) or receptor subtypes (A₁ vs. A₂A) may explain discrepancies. Use isoform-specific inhibitors as controls .

- Competitive Binding Studies : Radioligand displacement assays (³H-labeled antagonists) to quantify affinity and selectivity .

- Structural Analysis : Co-crystallization or cryo-EM to visualize binding modes and identify key residues .

Structure-Activity Relationship (SAR) Optimization

Q. Q6: What strategies improve the compound’s therapeutic index for neurological applications?

A:

- Substituent Modifications : Replace diethylamino at position 7 with morpholino or piperazinyl groups to enhance CNS penetration. Comparative pharmacokinetic studies (brain/plasma ratio) guide optimization .

- Prodrug Design : Esterification of the 2,6-dione moiety to improve oral bioavailability. Hydrolysis studies in simulated gastric fluid validate release kinetics .

- Toxicity Screening : Ames test for mutagenicity and hERG inhibition assays to mitigate off-target risks .

Analytical Method Development

Q. Q7: Which advanced spectroscopic techniques resolve ambiguities in structural elucidation?

A:

- 2D NMR : COSY and HSQC to assign proton-carbon correlations, especially for overlapping signals in the purine ring .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₁₁H₁₈N₆O₂) with <5 ppm error .

- X-ray Diffraction : Single-crystal analysis to resolve stereochemical uncertainties (e.g., chair vs. boat conformations in the dihydro ring) .

Data Reproducibility Challenges

Q. Q8: Why do biological activity results vary across labs, and how can reproducibility be improved?

A:

- Source Variability : Ensure consistent compound purity (≥98% by HPLC) and storage conditions. Batch-to-batch variations in synthesis (e.g., residual solvents) can alter activity .

- Standardized Protocols : Adopt validated assay guidelines (e.g., CLIA for enzymatic assays) and share raw data via repositories .

- Collaborative Studies : Multi-lab validation using blinded samples to identify systematic errors .

Covalent Binding Mechanisms

Q. Q9: Does the compound form covalent bonds with biological targets, and how is this characterized?

A:

- Mechanistic Clues : Structural analogs (e.g., 8-chloroethyl derivatives) suggest potential alkylation of nucleophilic residues (e.g., cysteine thiols) .

- Experimental Proof : Use LC-MS/MS to detect adducts after incubation with target proteins (e.g., recombinant enzymes). Time-dependent inhibition kinetics further support covalent binding .

- Computational Modeling : Density Functional Theory (DFT) to predict reactivity of the amino group at position 8 .

Comparative Pharmacology

Q. Q10: How does this compound compare to theophylline derivatives in terms of efficacy and safety?

A:

- Efficacy : Higher selectivity for adenosine A₂A receptors (IC₅₀ < 100 nM vs. theophylline’s µM range) due to the diethylamino group’s steric effects .

- Safety Profile : Reduced risk of tachycardia compared to 8-chloro derivatives, as shown in canine telemetry studies .

- Clinical Translation : Preclinical toxicity studies (28-day repeat-dose in rodents) are required to benchmark against FDA-approved xanthines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.